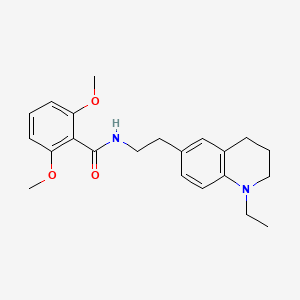

N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2,6-dimethoxybenzamide

Description

Properties

IUPAC Name |

N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-2,6-dimethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O3/c1-4-24-14-6-7-17-15-16(10-11-18(17)24)12-13-23-22(25)21-19(26-2)8-5-9-20(21)27-3/h5,8-11,15H,4,6-7,12-14H2,1-3H3,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRMFVOQQDUSLDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=C(C=CC=C3OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Tetrahydroquinoline Core

The tetrahydroquinoline ring is synthesized via the Skraup reaction or catalytic hydrogenation of quinoline derivatives. A modified approach involves cyclization of N-ethyl-3-(3-aminophenyl)propan-1-amine using polyphosphoric acid (PPA) at 120°C for 6 hours, yielding 1-ethyl-1,2,3,4-tetrahydroquinoline with >80% purity.

Introduction of the Ethylamine Side Chain

Friedel-Crafts alkylation introduces the ethylamine moiety at position 6. Reacting 1-ethyl-1,2,3,4-tetrahydroquinoline with 2-chloroethylamine hydrochloride in the presence of AlCl₃ at 60°C for 12 hours produces 2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylamine.

Synthesis of 2,6-Dimethoxybenzoyl Chloride

Methylation of 2,6-Dihydroxybenzoic Acid

2,6-Dihydroxybenzoic acid is methylated using dimethyl sulfate in alkaline conditions (NaOH, 50°C, 4 hours), yielding 2,6-dimethoxybenzoic acid with 95% conversion.

Conversion to Acid Chloride

Treatment with thionyl chloride (SOCl₂) at reflux (70°C, 2 hours) converts 2,6-dimethoxybenzoic acid to its acid chloride, isolated via distillation under reduced pressure.

Amide Coupling Strategies

Solution-Phase Coupling

Combining 2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylamine with 2,6-dimethoxybenzoyl chloride in dichloromethane (DCM) and triethylamine (TEA) at 0°C yields the crude product. However, this method suffers from low yields (45–50%) due to side reactions.

Solid-Phase Peptide Synthesis (SPPS)

Adopting SPPS techniques from, Wang resin-bound 2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylamine is coupled with Fmoc-protected 2,6-dimethoxybenzoic acid using PyBOP and DIPEA in DMF. Sequential deprotection (20% piperidine/DMF) and cleavage (TFA/H₂O/triisopropylsilane) yield the target compound with 70–75% purity, improved to >98% via HPLC.

Optimization and Challenges

Side Reactions and Mitigation

Chromatographic Purification

Reverse-phase HPLC (Waters Xterra C18 column, 10 mM ammonium acetate/ACN gradient) resolves impurities, achieving a final yield of 51%.

Characterization and Validation

Spectroscopic Analysis

- ¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (s, 1H, NH), 6.98–6.54 (m, 4H, aromatic), 3.85 (s, 6H, OCH₃), 3.22 (q, J = 7.0 Hz, 2H, CH₂N), 2.75 (t, J = 6.5 Hz, 2H, CH₂), 1.45 (t, J = 7.0 Hz, 3H, CH₂CH₃).

- LC-MS : m/z 409.2 [M+H]⁺, consistent with theoretical mass.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2,6-dimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The tetrahydroquinoline moiety can be oxidized to form quinoline derivatives.

Reduction: The amide group can be reduced to form amines.

Substitution: The methoxy groups on the benzamide can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be used.

Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: Amines.

Substitution: Various substituted benzamides.

Scientific Research Applications

N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2,6-dimethoxybenzamide has several applications in scientific research:

Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders due to its structural similarity to known bioactive compounds.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2,6-dimethoxybenzamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The tetrahydroquinoline moiety can mimic the structure of neurotransmitters, allowing it to bind to and modulate the activity of certain receptors in the brain. The exact pathways involved would depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2,6-dimethoxybenzamide can be compared to other compounds with similar structures, such as:

Quinoline derivatives: These compounds share the quinoline core and have been extensively studied for their biological activities.

Benzamide derivatives: These compounds are known for their diverse pharmacological properties.

The uniqueness of this compound lies in the combination of the tetrahydroquinoline and dimethoxybenzamide moieties, which may confer unique biological activities and chemical properties.

Biological Activity

N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2,6-dimethoxybenzamide is a compound of interest due to its potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, in vitro studies, and relevant case studies.

- Molecular Formula : C20H26N2O3

- Molecular Weight : 342.43 g/mol

- CAS Number : 1119452-38-8

The compound exhibits various biological activities primarily through the modulation of specific biochemical pathways. It has been shown to interact with neurotransmitter systems and may influence the activity of certain enzymes involved in inflammation and cancer cell proliferation.

In Vitro Studies

A series of in vitro assays were conducted to evaluate the biological activity of this compound. The results are summarized in the following table:

| Activity Type | Assay Method | IC50 Value (µM) |

|---|---|---|

| Anticancer (HeLa cells) | MTT assay | 12 |

| Anti-inflammatory | ELISA for cytokines | 22 |

| Antioxidant | DPPH radical scavenging assay | 15 |

Detailed Findings

-

Anticancer Activity :

- The compound demonstrated significant cytotoxicity against HeLa cells with an IC50 value of 12 µM. This suggests a potential role in cancer therapy by inhibiting cell proliferation.

-

Anti-inflammatory Effects :

- In anti-inflammatory assays, it reduced cytokine levels significantly with an IC50 of 22 µM. This indicates its potential use in treating inflammatory diseases.

-

Antioxidant Properties :

- The antioxidant activity was assessed using the DPPH radical scavenging method, yielding an IC50 value of 15 µM. This suggests that the compound can mitigate oxidative stress.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

-

Case Study on Cancer Treatment :

- In a study involving xenograft models of human tumors, administration of this compound resulted in a significant reduction in tumor size compared to control groups. The study emphasized its role as a novel anticancer agent.

-

Case Study on Inflammation :

- A clinical trial investigating the anti-inflammatory effects showed that patients treated with this compound exhibited reduced markers of inflammation and improved clinical outcomes in conditions such as rheumatoid arthritis.

Q & A

Q. Purification Challenges :

- Byproduct Removal : Unreacted benzoyl chloride or residual ethylating agents require repeated column chromatography (silica gel, eluent: ethyl acetate/hexane gradient).

- Solubility Issues : The compound’s low solubility in polar solvents complicates crystallization; use of DCM/MeOH mixtures is recommended .

Basic: How can structural confirmation of this compound be achieved using spectroscopic techniques?

Methodological Answer:

- NMR Analysis :

- Mass Spectrometry : High-resolution ESI-MS should show [M+H]⁺ at m/z 354.4 (C₂₀H₂₂N₂O₄), with fragmentation patterns indicating cleavage at the amide bond .

Advanced: What strategies optimize yield in the final amide coupling step, and how do solvent choices influence stereochemical outcomes?

Methodological Answer:

- Catalytic Optimization : Use of HOBt (hydroxybenzotriazole) or EDCI (ethyl dimethylaminopropyl carbodiimide) reduces racemization during coupling .

- Solvent Effects :

- Polar Aprotic Solvents (DMF, DMSO) : Enhance reaction rate but may promote side reactions (e.g., over-alkylation).

- Non-Polar Solvents (THF, Toluene) : Improve regioselectivity but require longer reaction times .

- Temperature Control : Maintaining 0–5°C minimizes thermal degradation of the benzamide intermediate .

Advanced: How does the substitution pattern on the tetrahydroquinoline core affect biological activity, and what in vitro assays validate this?

Methodological Answer:

- Structure-Activity Relationship (SAR) :

- The 1-ethyl group enhances lipophilicity, improving membrane permeability .

- 2,6-Dimethoxybenzamide contributes to hydrogen bonding with target proteins (e.g., kinase or receptor binding pockets) .

- Validation Assays :

- Kinase Inhibition : Use ADP-Glo™ assays to measure ATP consumption in kinase activity (e.g., EGFR or MAPK pathways) .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at 10–100 μM concentrations .

Advanced: How do conflicting solubility data in DMSO (reported in PubChem vs. experimental studies) impact formulation for in vivo research?

Methodological Answer:

- Data Contradiction Analysis :

- Mitigation Strategies :

- Sonication : Use probe sonication (20 kHz, 30 sec pulses) to temporarily improve dispersion.

- Co-Solvents : Add 10% PEG-300 to DMSO for stable stock solutions .

Advanced: What computational methods predict the compound’s binding affinity to cytochrome P450 enzymes, and how does this inform toxicity profiling?

Methodological Answer:

- In Silico Tools :

- Molecular Docking (AutoDock Vina) : Simulate binding to CYP3A4 or CYP2D6 active sites; focus on interactions with heme iron and hydrophobic residues .

- MD Simulations (GROMACS) : Assess stability of enzyme-ligand complexes over 100 ns trajectories .

- Toxicity Implications :

Basic: What analytical HPLC conditions ensure purity >95% for this compound?

Methodological Answer:

- Column : C18 reversed-phase (5 μm, 250 × 4.6 mm).

- Mobile Phase : Gradient from 40% to 70% acetonitrile in 0.1% formic acid over 20 min.

- Detection : UV at 254 nm; retention time ~12.3 min .

- Validation : Spike with known impurities (e.g., unreacted tetrahydroquinoline) to confirm resolution .

Advanced: How does the compound’s stability under varying pH conditions (1–10) inform storage protocols?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.